5-Fluoro-1H-pyrazol-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
921604-94-6 |
|---|---|
Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
5-fluoro-1-hydroxypyrazole |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-2-5-6(3)7/h1-2,7H |
InChI Key |
OYQDRKTUDSWZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)O)F |
Origin of Product |
United States |
The Pyrazole Core: a Privileged Scaffold in Heterocyclic Chemistry
The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern heterocyclic chemistry. mdpi.comroyal-chem.com First identified by Ludwig Knorr in 1883, this aromatic structure has since become one of the most extensively studied azole compounds. mdpi.comijraset.com Its significance stems from its versatile chemical nature and its presence in a vast array of biologically active molecules. mdpi.comnih.gov
The pyrazole framework is a common feature in numerous pharmaceuticals, agrochemicals, and materials science applications. royal-chem.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. mdpi.comnih.gov This broad utility has cemented the pyrazole moiety as a "privileged scaffold" in drug discovery, a core structure that can be readily modified to interact with various biological targets. mdpi.comresearchgate.net
The chemical reactivity of the pyrazole ring is characterized by a π-electron excess, making it susceptible to electrophilic substitution, primarily at the 4-position, while nucleophilic attacks are favored at the 3 and 5-positions. mdpi.com Furthermore, the potential for tautomerism, the migration of a proton between the two nitrogen atoms, adds another layer of complexity and versatility to its chemical behavior. mdpi.comencyclopedia.pub This inherent reactivity and structural flexibility allow for the synthesis of a diverse library of pyrazole derivatives with tailored properties. encyclopedia.pub
A Historical Look at Fluorine in Heterocyclic Systems
The deliberate incorporation of fluorine into heterocyclic compounds is a relatively recent development in the broader history of organic chemistry, with intensive research beginning in the post-World War II era. e-bookshelf.de The 1970s marked a turning point as the profound impact of fluorine on the properties of organic molecules, particularly in medicinal chemistry, began to be widely appreciated. mdpi.com
Initially, the introduction of fluorine was often a challenging synthetic endeavor. However, the development of new fluorinating agents and methodologies has made the synthesis of fluorinated heterocycles more accessible. mdpi.comsci-hub.se This has led to a surge in the exploration of fluorinated analogues of known bioactive compounds. mdpi.combohrium.com It's estimated that fluorinated compounds now constitute a significant portion, between 30% and 50%, of all active ingredients currently under development. bohrium.comresearchgate.net
The strategic placement of fluorine atoms can dramatically alter a molecule's physical and chemical properties. beilstein-journals.orgbenthamdirect.com Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment. beilstein-journals.org It can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve a compound's ability to cross biological membranes. mdpi.combenthamdirect.com These modifications are frequently employed to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com
5 Fluoro 1h Pyrazol 1 Ol: a Unique Position in Fluorinated Azole Chemistry
Direct Fluorination Strategies
Direct fluorination involves the introduction of a fluorine atom onto a pre-existing pyrazole ring. This approach is often desirable due to its atom economy and the potential for late-stage functionalization.
Electrophilic Fluorination Utilizing N-Fluorobenzenesulfonimide (NFSI) and Selectfluor
Electrophilic fluorinating reagents are widely used for the direct C-H fluorination of aromatic and heteroaromatic compounds. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are two of the most common and effective reagents for this purpose.
A facile method for the synthesis of 5-fluoropyrazoles involves the direct fluorination of pyrazoles using NFSI. nih.govenamine.netacs.org This approach has been successfully applied to prepare the unsubstituted 5-fluoro-1H-pyrazole and various other functionalized 5-fluoropyrazoles. nih.govenamine.netacs.org The reaction typically proceeds via a one-pot lithiation/fluorination sequence, where the pyrazole is first treated with a strong base like n-butyllithium (nBuLi) to generate a lithiated intermediate, which is then quenched with NFSI to introduce the fluorine atom at the C5-position. rsc.org This method is general and provides moderate to good yields for a range of N-aryl and N-alkyl substituted pyrazoles. rsc.org
Selectfluor is another powerful electrophilic fluorinating agent that has been employed for the fluorination of pyrazoles. rsc.orgthieme-connect.comthieme-connect.com It has been used for the electrophilic ring fluorination of 3,5-disubstituted pyrazoles, affording 4-fluorinated pyrazoles in yields up to 67%. rsc.org An advantage of this method is that the unreacted starting material can often be recovered and recycled. rsc.org Microwave-assisted fluorinations of pyrazoles using Selectfluor have also been reported, offering a regioselective method for producing 4-fluoropyrazoles. researchgate.net Unexpectedly, the reaction of pyrazoles bearing methylene (B1212753) groups at the C-4 position with Selectfluor can lead to C-C bond cleavage and the formation of 4-fluoro-pyrazole products. thieme-connect.comthieme-connect.com
| Reagent | Position of Fluorination | Substrate Scope | Key Features |
| NFSI | C5 | N-aryl and N-alkyl pyrazoles | One-pot lithiation/fluorination; moderate to good yields. nih.govenamine.netacs.orgrsc.org |
| Selectfluor | C4 | 3,5-disubstituted pyrazoles | Recyclable starting material; yields up to 67%. rsc.org |
| Selectfluor (Microwave) | C4 | Various pyrazoles | Regioselective; rapid reaction times. researchgate.net |
| Selectfluor | C4 (with C-C cleavage) | Pyrazoles with C-4 methylene groups | Unexpected C-C bond cleavage. thieme-connect.comthieme-connect.com |
Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids
Decarboxylative fluorination offers an alternative route to fluorinated heterocycles, where a carboxylic acid group is replaced by a fluorine atom. This method can be particularly useful when the corresponding carboxylic acid is readily available.
While direct decarboxylative fluorination of pyrazolecarboxylic acids is not extensively documented in the provided search results, the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives under acidic or basic conditions is a known process. googleapis.com This suggests the potential for developing a one-pot decarboxylative fluorination protocol. A more general approach for the decarboxylative fluorination of aliphatic carboxylic acids utilizes visible light-promoted photoredox catalysis with Selectfluor® as the fluorine source. organic-chemistry.orgnih.gov This method has been shown to be effective for a broad range of carboxylic acids, offering a redox-neutral and operationally simple pathway to alkyl fluorides. organic-chemistry.orgnih.gov The application of such photoredox methods to heteroaromatic carboxylic acids, including pyrazole derivatives, represents a promising area for future research. sci-hub.se
Cycloaddition and Cyclocondensation Reactions
The construction of the fluorinated pyrazole ring through cycloaddition and cyclocondensation reactions is a powerful and versatile strategy. These methods often start with readily available fluorinated building blocks.
Reaction of Fluorinated Olefins with Hydrazines
The reaction of fluorinated olefins with hydrazine derivatives is a direct method for constructing the pyrazole ring. A process for the synthesis of 5-fluoro-1H-pyrazoles involves the reaction of a specific fluorinated olefin with a hydrazine in the presence of water and a base. google.comgoogle.com For instance, the reaction of perfluoro-2-methyl-2-pentene (B72772) with phenylhydrazine (B124118) in the presence of triethylamine (B128534) at low temperatures yields the corresponding 1-phenylpyrazole (B75819) in high yield. google.com This approach allows for the introduction of various substituents on the pyrazole ring depending on the structure of the starting olefin and hydrazine.
Cyclocondensation of Hydrazine Derivatives with Carbonyl Systems
The Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a classic and widely used method for pyrazole synthesis. beilstein-journals.orgnih.gov This strategy can be adapted to synthesize fluorinated pyrazoles by using fluorinated 1,3-dicarbonyl compounds as starting materials. nih.gov For example, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can produce two regioisomeric pyrazoles, with the selectivity being influenced by the reaction conditions. nih.gov
Furthermore, α-perfluoroalkenylated aldehydes can undergo a double nucleophilic attack by hydrazine, first at the aldehyde group to form a hydrazone, followed by an intramolecular cyclization to afford fluorinated 3,4-substituted pyrazoles in good yields. mdpi.comresearchgate.net The reaction of α-fluoro-β-ketonitriles with hydrazines also provides a route to fluorinated pyrazoles. kuleuven.be
| Fluorinated Starting Material | Reagent | Product Type | Key Features |
| Fluorinated Olefin | Hydrazine | 5-Fluoro-1H-pyrazoles | Direct ring construction. google.comgoogle.com |
| Fluorinated 1,3-Dicarbonyl Compound | Hydrazine | Fluorinated Pyrazoles | Classic Knorr synthesis adaptation. nih.gov |
| α-Perfluoroalkenylated Aldehyde | Hydrazine | 3,4-Disubstituted Fluorinated Pyrazoles | Double nucleophilic attack and cyclization. mdpi.comresearchgate.net |
| α-Fluoro-β-ketonitrile | Hydrazine | Fluorinated Pyrazoles | Versatile starting material. kuleuven.be |
Multicomponent Reaction Approaches for Fluorinated Pyrazole Ring Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. Several MCRs have been developed for the synthesis of fluorinated pyrazoles. beilstein-journals.orgnih.gov
A three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate (Yb(PFO)3), can be used to synthesize pyrazole-4-carboxylates. beilstein-journals.org Another three-component approach involves the reaction of aldehydes, hydrazines, and α-fluoronitroalkenes, promoted by trifluoroacetic acid, to yield 4-fluoropyrazoles. sci-hub.se A one-pot, four-component reaction of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives. thieme-connect.de These MCR strategies provide access to a diverse range of structurally complex fluorinated pyrazoles. rsc.orgmdpi.com
Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes
A mild and efficient protocol for synthesizing fluorinated pyrazoles has been developed utilizing a gold(I)-catalyzed tandem aminofluorination of alkynes. acs.orgnih.gov This method, which represents the first gold-catalyzed aminofluorination of alkynes to produce fluorinated pyrazoles, is noted for its mild reaction conditions, high yields, broad substrate scope, and a straightforward one-pot procedure. acs.orgscispace.com The reaction employs ubiquitous alkyne moieties as the foundational backbone for constructing the pyrazole ring. acs.orgscispace.com
The process was optimized using 1-phenyl-2-(4-phenylbut-3-yn-2-ylidene)hydrazine as a model substrate. acs.org Initial trials with AuCl, Selectfluor (an electrophilic fluorine source), and NaHCO₃ in acetonitrile (B52724) (MeCN) at room temperature yielded the desired fluorinated pyrazole, albeit with low chemoselectivity. acs.org Further investigation revealed that the choice of catalyst and solvent significantly impacts the reaction's outcome. Gold(III) catalysts, for instance, showed poor results. acs.org Acetonitrile proved to be the optimal solvent among several tested, including dioxane, THF, and ethanol. acs.org The competitive selectivity between the formation of fluorinated and non-fluorinated pyrazoles could be controlled by adjusting the reaction medium; for example, using a MeCN/H₂O mixture without a base favored the formation of the non-fluorinated product. acs.org
Table 1: Optimization of Gold(I)-Catalyzed Aminofluorination of 1-phenyl-2-(4-phenylbut-3-yn-2-ylidene)hydrazine acs.org
| Entry | Catalyst (mol %) | Base (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | AuCl (2.5) | NaHCO₃ (2) | MeCN | 12 |
| 2 | AuCl (5) | NaHCO₃ (2) | MeCN | 35 |
| 3 | AuCl (10) | NaHCO₃ (2) | MeCN | 72 |
| 4 | AuCl₃ (10) | NaHCO₃ (2) | MeCN | Trace |
| 5 | AuCl (10) | None | MeCN/H₂O (20:1) | 72 (non-fluorinated) |
Advanced Synthetic Protocols
Modern advancements in synthetic chemistry have introduced novel techniques that accelerate reaction times, improve yields, and offer greater control over the synthesis of fluorinated pyrazoles.
Microwave-Assisted Fluorination Techniques
Microwave-assisted synthesis has become a crucial technique for producing fluorinated heterocycles in an eco-friendly and energy-efficient way. researchgate.netresearchgate.net This method offers significant advantages over conventional heating, including reduced reaction times, higher yields, homogeneous heat distribution that minimizes side reactions, and superior temperature control. researchgate.netresearchgate.net
A notable application is the direct fluorination of pyrazole substrates. researchgate.net For example, irradiating a 1-aryl-3,5-substituted pyrazole with Selectfluor in acetonitrile using a microwave (e.g., 1450-W for six 5-minute cycles) can yield the corresponding 4-fluorinated pyrazole in up to 60% yield. researchgate.net This process is remarkably faster than conventional heating, which might require 6-7 hours to achieve completion. researchgate.net Similarly, a new fluorinated pyrazole was synthesized from its pyrazoline precursor via a one-pot, three-component reaction under microwave irradiation at 180 watts for just 2 minutes. mdpi.com The use of microwaves has been shown to significantly shorten reaction times in various pyrazole syntheses. dergipark.org.tr
Table 2: Comparison of Conventional vs. Microwave-Assisted Fluorination of Pyrazoles researchgate.net
| Method | Reaction Time | Key Advantages |
|---|---|---|
| Conventional Heating | 6-7 hours | Standard laboratory procedure |
| Microwave Irradiation | ~30 minutes | Drastic time reduction, high yield, energy efficient, fewer side products |
Sonication-Enhanced Synthetic Routes
The application of high-power ultrasound, known as sonication, provides a source of energy from cavitation that can enhance a wide range of chemical reactions. researchgate.net This technique is recognized for improving yields and increasing selectivity in both homogeneous and heterogeneous reactions. derpharmachemica.com Sonication-based procedures are often more cost-effective, energy-efficient, and environmentally friendly. researchgate.net
In the context of fluorinated pyrazole synthesis, sonication has demonstrated clear benefits. For instance, the synthesis of certain fluorinated pyrazolyl hybrid chalcones showed a 10% increase in yield while requiring only 1/20th of the reaction time compared to silent reactions. researchgate.net Another study on the synthesis of α-aminophosphonates from fluorinated pyrazole imines found that ultrasound irradiation not only shortened the reaction time but also led to a smooth increase in product yield. derpharmachemica.com A green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has also been developed using ultrasonic irradiation in aqueous ethanol. bme.hu
Chemo-Enzymatic One-Pot Synthesis
Chemo-enzymatic one-pot processes are powerful tools for the efficient synthesis of complex chemical structures like pharmaceutical intermediates. nih.gov These sequences combine the advantages of chemical and biological catalysts in a single reaction vessel, often allowing for transformations under mild conditions with high selectivity. nih.govnih.gov
A facile and scalable chemo-enzymatic one-pot procedure has been developed for the synthesis of (1S)‐1‐[6‐(4‐fluoro‐1H‐pyrazol‐1‐yl)pyridin‐3‐yl]ethan‐1‐amine, a key chiral intermediate for a pharmaceutical compound. researchgate.net This green synthesis is performed in an aqueous medium and combines a base-catalyzed C-alkylation with a transamination step catalyzed by an aminetransaminase (ATA). researchgate.net The method successfully avoids the use of expensive chiral ligands and toxic reagents, achieving yields greater than 80% and an enantiomeric excess (ee) of over 99%. researchgate.net
Regioselective Synthesis of 5-Fluoro-1H-pyrazoles and Their Analogs
Controlling the position of the fluorine atom on the pyrazole ring is critical for tuning the molecule's properties. Several methods have been developed to achieve the regioselective synthesis of 5-fluoro-1H-pyrazoles and their analogs.
A direct and facile synthesis of 5-fluoropyrazoles involves the fluorination of pre-existing pyrazoles with N-fluorobenzenesulfonimide (NFSI). acs.org This approach has been successfully used to prepare the unsubstituted 5-fluoro-1H-pyrazole and other functionalized 5-fluoropyrazoles. acs.org Another regioselective process involves the reaction of specific fluoroalkenes, such as perfluoro-2-methyl-2-pentene, with a monosubstituted hydrazine (e.g., methylhydrazine) in the presence of water and a base. google.com This method surprisingly yields only one isomeric pyrazole, the 5-fluoro derivative, in high yield. google.com
Alternative strategies involve the regioselective functionalization of the pyrazole ring. For example, treating 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) followed by elemental iodine exclusively produces 5-iodo derivatives. nih.gov These iodinated compounds serve as versatile building blocks for further functionalization through cross-coupling reactions. nih.gov Additionally, the choice of solvent can dramatically influence regioselectivity; using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to significantly improve regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. acs.org A synthetic route to 5-fluoroalkyl-substituted pyrazoles has also been developed from fluoroalkyl ynones and binucleophiles. acs.org
Green Chemistry Approaches in 5-Fluoro-1H-pyrazole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of fluorinated pyrazoles to reduce environmental impact. mdpi.com This involves the use of alternative energy sources, environmentally benign solvents, and catalytic systems that improve efficiency.
Microwave-assisted synthesis is considered an important eco-friendly and energy-efficient technique. researchgate.netresearchgate.net It reduces the need for large quantities of solvents and shortens reaction times, thereby lowering energy consumption. mdpi.com Similarly, sonication is an environmentally benign protocol that can enhance reactions, often leading to better yields in shorter times. researchgate.netderpharmachemica.com One green approach utilizes ultrasonic irradiation in aqueous ethanol, a more sustainable solvent system. bme.hu The use of polyethylene (B3416737) glycol (PEG-400) as a benign reaction medium has also been reported for the synthesis of fluorinated pyrazolyl chalcones. researchgate.net
Biocatalysis, as seen in chemo-enzymatic methods, represents a cornerstone of green synthesis. The use of enzymes allows reactions to be performed in aqueous media under mild conditions, avoiding harsh reagents and toxic solvents, as demonstrated in the synthesis of a key chiral amine intermediate of a 4-fluoro-1H-pyrazole derivative. researchgate.net
Ultrasonic Irradiation Protocols for Pyrazole Derivatives
The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields, particularly in the formation of heterocyclic compounds like pyrazoles. nih.govresearchgate.net This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, enhancing reaction rates. nih.gov
Research has demonstrated that ultrasound-assisted synthesis offers significant advantages over conventional heating methods for preparing pyrazole derivatives. nih.gov For instance, the synthesis of CF3-containing pyrazoles using a Cu(OTf)2/Et3N catalytic system showed a dramatic reduction in reaction time from 7-11 hours under conventional conditions to just 45-60 minutes with ultrasonic irradiation, accompanied by a notable improvement in yields. nih.gov The mechanism involves the condensation of a trifluoromethyl-containing precursor with a hydrazine, where ultrasound facilitates the reaction steps. nih.gov
The benefits of sonication are not limited to reactions with metal catalysts. Protocols using heterogeneous catalysts, such as ZnO-NiO-Fe3O4 nanocomposites, for the preparation of pyrano[2,3-c]pyrazole derivatives also show enhanced efficiency under ultrasonic conditions. tandfonline.com Similarly, the use of Amberlyst A26 resin, a heterogeneous catalyst, under ultrasonic irradiation provides a cost-effective and energy-efficient route to pyrazole derivatives. scilit.com These methods often allow for simpler workup procedures and the reuse of the catalyst, aligning with the principles of sustainable chemistry. tandfonline.comscilit.com
Further studies have explored one-pot, multi-component reactions under ultrasound. A protocol for synthesizing polysubstituted pyrazole-4-carbonitrile derivatives was successfully developed using a novel Pd(II) complex as a catalyst, achieving high yields in short reaction times (e.g., 15 minutes) in aqueous media. nih.gov Catalyst-free approaches under ultrasonic irradiation have also been reported, using green solvents like PEG-400 and water, which further enhances the environmental friendliness of the synthesis. researchgate.net
Table 1: Comparison of Ultrasonic vs. Conventional Methods for Pyrazole Synthesis
| Catalyst System | Substrates | Method | Reaction Time | Yield (%) | Reference |
| Cu(OTf)₂/Et₃N | Trifluoromethyl-β-diketone, Hydrazine | Ultrasonic | 45 min - 1 hr | High | nih.gov |
| Cu(OTf)₂/Et₃N | Trifluoromethyl-β-diketone, Hydrazine | Conventional | 7 - 11 hrs | Lower | nih.gov |
| ZnO-NiO-Fe₃O₄ | Aldehyde, Malononitrile, 3-methyl-1H-pyrazol-5-ol | Ultrasonic | 20 - 35 min | 88 - 95% | tandfonline.com |
| Pd(II) complex | Aromatic aldehyde, Malononitrile, Phenylhydrazine | Ultrasonic | 15 min | High | nih.gov |
| None (PEG-400/Water) | Aldehyde, Malononitrile, Phenylhydrazine | Ultrasonic | Not specified | High | researchgate.net |
Sustainable Catalyst-Free Methodologies
In alignment with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free synthetic routes for pyrazoles. These methods aim to reduce waste, avoid the use of toxic and expensive metal catalysts, and simplify purification processes. apadana.ac.irrsc.org
One innovative approach involves the use of water microdroplets to mediate the synthesis of pyrazoles. Reactions conducted by spraying solutions of reactants (e.g., hydrazine and 1,3-dicarbonyl compounds) into a mass spectrometer show significantly accelerated reaction rates, occurring on a millisecond timescale under ambient conditions. acs.org This acceleration is attributed to the unique environment at the gas-liquid interface of the microdroplets, which can promote reactions without the need for an external catalyst or elevated temperatures. acs.org
The use of alternative, environmentally benign solvents is another cornerstone of sustainable pyrazole synthesis. Ethylene glycol (E-G), a biodegradable and reusable solvent, has been successfully employed for the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. apadana.ac.ir This catalyst-free method provides excellent yields (around 94%) at 100 °C, and the solvent can be recycled multiple times without a significant loss of activity. apadana.ac.ir Similarly, magnetized distilled water has been reported as an effective medium for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives, achieving high yields and simplifying the workup procedure. scielo.org.za
Solvent-free reactions also represent a key strategy. The 1,3-dipolar cycloaddition of diazo compounds to alkynes can be conducted by simply heating the neat reactants, affording pyrazole products in high yields without the need for any solvent or subsequent purification. rsc.org These catalyst-free and solvent-free (or green solvent) approaches offer substantial advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental impact. apadana.ac.irscielo.org.za
Table 2: Overview of Sustainable Catalyst-Free Pyrazole Synthesis Methods
| Method | Solvent/Medium | Key Features | Reaction Time | Yield (%) | Reference |
| Microdroplet Reaction | Water | Millisecond timescale, ambient conditions | Milliseconds | Moderate to Excellent | acs.org |
| Tandem Cyclocondensation | Ethylene Glycol (E-G) | Reusable solvent, metal-free | 80 min | ~94% | apadana.ac.ir |
| Multicomponent Reaction | Magnetized Distilled Water | Eco-friendly, simple workup | 75-120 min | 85-95% | scielo.org.za |
| 1,3-Dipolar Cycloaddition | Solvent-Free | No workup/purification needed | Not specified | High | rsc.org |
Patent Literature Analysis of 5-Fluoro-1H-pyrazole Preparation
The patent literature reveals several key processes for the preparation of 5-fluoro-1H-pyrazoles, which are valuable intermediates for agrochemicals and pharmaceuticals. google.comepo.org A frequently cited method involves the reaction of a polyfluorinated olefin with a hydrazine derivative. google.comgoogle.com
One prominent patent describes a process for synthesizing 5-fluoro-1H-pyrazoles by reacting an olefin of the formula F(R³)C=C(F)R², where R² is a trihalomethyl group (like CF₃) and R³ is a haloalkyl group (like C₂F₅), with a hydrazine (R¹-NH-NH₂). google.com This reaction is carried out in the presence of water and a base, such as triethylamine. The use of water in the reaction medium is a notable aspect of this process. An example details the preparation of N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole, achieving a high yield (85%) through this route. google.com
Another patented technology focuses on the direct fluorination of a pyrazole precursor. A process for synthesizing 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives involves the direct fluorination of a corresponding difluoromethyl-pyrazole compound using elemental fluorine (F₂) gas. justia.com This method highlights a late-stage fluorination approach to introduce the C5-fluorine atom.
Furthermore, patents disclose methods for preparing 5-fluoro-1H-pyrazole-4-carbonyl fluorides, which are also important intermediates. epo.org One such process involves a halogen exchange (Halex) reaction, where a 5-chloro-1H-pyrazole-4-carbonyl chloride is treated with an alkali metal fluoride (B91410), such as potassium fluoride (KF), to yield the corresponding 5-fluoro-carbonyl fluoride. epo.org This reaction is often performed in a high-boiling-point solvent and may be facilitated by a phase-transfer catalyst. For example, 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride was converted to 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl fluoride in 91.5% yield using KF in chlorobenzene. epo.org
These patented methods underscore the industrial importance of fluorinated pyrazoles and showcase diverse synthetic strategies, from building the ring with fluorinated precursors to late-stage fluorination and functional group interconversion.
Table 3: Selected Patents for the Preparation of 5-Fluoro-1H-pyrazole Derivatives
| Patent Number | Title/Subject | Synthetic Approach | Key Reagents | Reference |
| US9302994B2 | Process for the preparation of 5-fluoro-1H-pyrazoles | Cyclization/Condensation | Polyfluorinated olefin, Hydrazine, Triethylamine, Water | google.com |
| EP3288923B1 | Method for preparing 5-fluoro-1H-pyrazole-4-carbonyl fluorides | Halogen Exchange (Halex) | 5-chloro-pyrazole-4-carbonyl chloride, Potassium fluoride | epo.org |
| US20220371981A1 | Process for the Synthesis of 5-Fluoro-3-(difuoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives | Direct Fluorination | Difluoromethyl-pyrazole precursor, Elemental Fluorine (F₂) | justia.com |
| WO/2009/018415 | Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | Multi-step synthesis of fused pyrazole system | Hydrazine hydrate, Trifluoroacetic anhydride (B1165640) (TFAA) | wipo.int |
Electronic and Steric Effects of the Fluorine Atom on Pyrazole Reactivity
The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect on the pyrazole ring. olemiss.edu This effect decreases the electron density of the ring system, which in turn influences its susceptibility to electrophilic and nucleophilic attacks. olemiss.eduedwiserinternational.com Specifically, the C5 position, where the fluorine is located in this compound, experiences a significant reduction in electron density. This deactivation generally makes the pyrazole ring less reactive towards electrophilic substitution, which typically occurs at the C4 position in unsubstituted pyrazoles. edwiserinternational.comnih.gov
Conversely, the electron-withdrawing nature of fluorine can activate the pyrazole ring towards nucleophilic substitution, particularly at the carbon atom to which it is attached. olemiss.edu However, the small van der Waals radius of the fluorine atom means that its steric hindrance is minimal, comparable to that of a hydrogen atom. olemiss.edu This low steric profile allows reactants to approach the pyrazole ring with relative ease.
In some cases, the electronic effects of fluorine can be counterintuitive. For instance, in certain Diels-Alder reactions involving 4,4-difluoro-4H-pyrazoles, the fluorine substituents have been shown to induce hyperconjugative antiaromaticity, which destabilizes the pyrazole ring and significantly enhances its reactivity as a diene. mit.edumdpi.com While this specific example does not directly involve this compound, it highlights the complex and sometimes activating role that fluorine can play in pyrazole chemistry.
The interplay between the strong inductive effect and the minimal steric bulk of the fluorine atom is a key determinant of the reactivity of this compound and its derivatives. beilstein-journals.org These characteristics can be harnessed to direct the course of chemical reactions and to synthesize novel fluorinated pyrazole compounds with desired properties. researchgate.net
Tautomerism and Conformational Dynamics of 5-Fluoro-1H-pyrazol-1-ols
Pyrazol-5-ols are known to exist in multiple tautomeric forms, and the presence of a fluorine atom can influence the position of the tautomeric equilibrium. bas.bgresearchgate.net For 5-fluoro-1H-pyrazol-1-ols, the principal tautomeric forms to consider are the hydroxy (OH), keto (CH), and N-hydroxy (NH) forms. The relative stability of these tautomers is dictated by a combination of factors, including the electronic effects of the fluorine atom, the nature of other substituents on the pyrazole ring, and the surrounding solvent environment. bas.bg
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational methods like Density Functional Theory (DFT), are powerful tools for identifying and quantifying the different tautomeric forms of pyrazol-5-ols. nih.govresearchgate.netnih.gov For instance, ¹H NMR spectroscopy can distinguish between the different tautomers by the chemical shifts and coupling constants of the ring protons. nih.gov In the case of 1-phenyl-1H-pyrazol-3-ol, ¹H NMR data has been used to identify the predominant tautomeric form in different solvents. nih.gov
Computational studies, often employing DFT methods, can calculate the relative energies of the different tautomers, providing insights into their relative stabilities. researchgate.netrsc.org These calculations can also predict vibrational frequencies, which can then be compared with experimental IR spectra to confirm the presence of specific tautomeric forms. researchgate.net For pyrazolone (B3327878) derivatives, it has been shown that the relative stability of the tautomers can be in the order of CH > NH > OH. researchgate.net
The presence of a fluorine atom at the C5 position is expected to influence the electron distribution within the pyrazole ring, which in turn will affect the relative energies of the tautomeric forms. The electron-withdrawing nature of fluorine could potentially stabilize one tautomer over the others.
The tautomeric equilibrium of pyrazol-5-ols is highly sensitive to the nature of other substituents on the ring and the polarity of the solvent. bas.bgnih.govmdpi.com Electron-donating groups and electron-withdrawing groups at different positions on the pyrazole ring can shift the equilibrium towards one tautomer or another. nih.govresearchgate.net For example, studies on 3(5)-substituted pyrazoles have shown that the nature of the substituent significantly impacts the tautomeric ratio. nih.gov
The solvent environment plays a crucial role in stabilizing different tautomers through intermolecular interactions such as hydrogen bonding. bas.bgmdpi.comconicet.gov.ar Polar protic solvents, for instance, can stabilize the hydroxy form through hydrogen bonding, while nonpolar solvents might favor the less polar keto form. In the case of 1-phenyl substituted pyrazol-5-ones, the solvent polarity has been shown to influence the photoisomerization process between tautomeric forms. bas.bg The use of fluorinated alcohols as solvents has been found to dramatically increase regioselectivity in pyrazole formation, which is attributed to the high hydrogen bond donating ability of these solvents. conicet.gov.ar
Table 1: Factors Influencing Tautomeric Equilibria in Pyrazol-5-ols
| Factor | Influence on Tautomeric Equilibrium |
|---|---|
| Substituents | Electron-donating or -withdrawing groups can stabilize or destabilize specific tautomers, shifting the equilibrium. nih.govresearchgate.net |
| Solvent Polarity | Polar solvents can stabilize more polar tautomers (e.g., OH form) through hydrogen bonding, while nonpolar solvents may favor less polar forms (e.g., keto form). bas.bgmdpi.com |
| Temperature | Can affect the position of the equilibrium, with higher temperatures potentially favoring the more entropically favored tautomer. bas.bg |
| Concentration | Can influence intermolecular interactions and thus the tautomeric equilibrium. bas.bg |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring
The aromatic nature of the pyrazole ring allows it to undergo both electrophilic and nucleophilic substitution reactions. edwiserinternational.comnih.gov The regioselectivity of these reactions is largely governed by the electronic properties of the substituents on the ring. In unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position. edwiserinternational.comnih.gov
The presence of a fluorine atom at the C5 position in this compound significantly influences the outcome of these substitution reactions. The strong electron-withdrawing nature of the fluorine atom deactivates the pyrazole ring towards electrophilic attack. olemiss.edu However, if an electrophilic substitution reaction were to occur, it would still be expected to favor the C4 position.
Conversely, the fluorine atom can facilitate nucleophilic substitution reactions at the C5 position. researchgate.net The carbon-fluorine bond can be cleaved by a strong nucleophile, leading to the substitution of the fluorine atom. The success of such reactions often depends on the reaction conditions and the nature of the nucleophile.
Metal-Mediated and Catalyzed Transformations Involving Fluorinated Pyrazoles
Fluorinated pyrazoles have gained importance in coordination chemistry and organometallic chemistry. sci-hub.semdpi.combohrium.com They can act as ligands, coordinating to metal centers through their nitrogen atoms, and can also participate in various metal-catalyzed transformations.
Derivatives of this compound can function as versatile ligands in coordination chemistry. The pyrazole ring offers two nitrogen atoms that can coordinate to a metal center, and the hydroxyl group can also participate in coordination after deprotonation. This allows for various coordination modes, including monodentate, bidentate, and bridging.
For example, a fluorinated pyrazolyl-substituted nitronyl nitroxide radical has been used as a ligand to synthesize heterospin complexes with transition metals like Mn, Co, Ni, and Cu. mdpi.comresearchgate.net In these complexes, the ligand coordinates to the metal ion through one of the nitrogen atoms of the pyrazole ring and an oxygen atom from the nitroxide moiety. mdpi.comresearchgate.net The resulting metal complexes exhibit interesting magnetic properties. mdpi.comresearchgate.net
The electronic properties of the fluorinated pyrazole ligand, influenced by the electron-withdrawing fluorine atom, can affect the properties of the resulting metal complex, such as its stability and catalytic activity. mdpi.com
Table 2: Selected Bond Distances in a Dimeric Manganese Complex with a Fluorinated Pyrazolyl Ligand
| Bond | Bond Length (Å) |
|---|---|
| Mn–O(nitroxide) | 2.126(2) |
| Mn–N(pyrazole) | 2.273(2) |
Data from a study on a dimeric manganese complex with a 5-fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide ligand. mdpi.com
Regiocontrolled Methylation Processes (N-, O-, C-Methylation)
The methylation of pyrazol-5-ol derivatives can occur at several positions, including the nitrogen atoms (N-methylation), the oxygen atom (O-methylation), and the carbon atom at the 4-position (C-methylation). The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring.
Selective conditions have been developed for the methylation of related compounds like 3-trifluoromethyl-1H-pyrazol-5-ol, allowing for the isolation of mono-methylated N¹- and O-isomers, as well as di-substituted products. researchgate.netlookchem.com Quantum-chemical calculations have been employed to understand the direction of methylation. researchgate.netlookchem.com
In a specific example involving a fluorinated pyrazole, the N-methylation of 5-tributylstannyl-4-fluoro-1H-pyrazole was achieved regioselectively by sequential treatment with lithium diisopropylamide (LDA) and iodomethane, yielding the N-methylated product in high yield. nih.gov This suggests that the N-anion is preferentially formed and subsequently alkylated.
The competitive nature of N-, O-, and C-methylation is a key aspect of the reactivity of pyrazol-5-ols. For 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, regiocontrolled methylation approaches have been developed, with chemoselective N-methylation proving to be an efficient synthetic method. researchgate.net
Table 1: Regiocontrolled Methylation of Fluorinated Pyrazole Derivatives
| Starting Material | Reagent(s) | Product Type | Yield | Reference |
| 5-tributylstannyl-4-fluoro-1H-pyrazole | 1. LDA 2. Iodomethane | N-Methylation | High | nih.gov |
| 3-trifluoromethyl-1H-pyrazol-5-ol | Various methylating agents | N¹-, O-, N¹,N²-, N¹,O-, N²,O-isomers | - | researchgate.netlookchem.com |
| 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols | Methylating agents | N-Methylation | - | researchgate.net |
Reactivity with Organometallic Reagents
The reactivity of this compound derivatives with organometallic reagents opens avenues for the introduction of various substituents onto the pyrazole core. The fluorine substitution can influence the stability and reactivity of these compounds.
For instance, fluorine-substituted 1-phenyl-4,5-dihydro-1H-pyrazol-5-ols have been synthesized and their reactivity with dimethylzinc (B1204448) has been explored. researchgate.net These studies revealed that the cyclic hemiaminal form of these compounds exhibits high stability, likely due to the fluorine substitution. researchgate.net The reaction with dimethylzinc in the presence of N,N,N',N'-tetramethylethylenediamine (tmeda) can lead to the formation of tetrahedral monomeric complexes with a RO–Zn–Me motif. researchgate.net
Furthermore, the generation of a 5-lithiated-4-fluoro-1H-pyrazole from its stannylated precursor allows for subsequent reactions with a range of electrophiles. nih.gov This lithiated intermediate provides a facile method for introducing different substituents at the 5-position in good yields. nih.gov
Table 2: Reactivity of Fluorinated Pyrazole Derivatives with Organometallic Reagents
| Pyrazole Derivative | Organometallic Reagent | Key Observation/Product | Reference |
| Fluorine substituted 1-phenyl-4,5-dihydro-1H-pyrazol-5-ols | Dimethylzinc / tmeda | Formation of tetrahedral monomeric zinc complexes | researchgate.net |
| 5-lithiated-4-fluoro-1H-pyrazole | Various electrophiles | Introduction of substituents at the 5-position | nih.gov |
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular cyclization and rearrangement reactions of pyrazole derivatives are powerful tools for the synthesis of more complex heterocyclic systems. In the context of fluorinated pyrazoles, these reactions can involve the fluorine atom in the mechanistic pathway.
A notable example is the visible-light-induced radical denitrogenative trifluoromethylation of a vinyl azide, which is followed by a Cs2CO3-mediated defluorinative cyclization of the resulting azine to form a 5-fluoro-1H-pyrazole derivative. researchgate.net This reaction proceeds through a one-pot synthetic radical transformation. researchgate.net
The synthesis of various pyrazole derivatives can involve intramolecular cyclization as a key step. mdpi.com For example, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a Current time information in Chatham County, US.google.com-H shift. mdpi.com While not all examples directly involve a this compound, they illustrate the types of cyclization mechanisms that can be relevant to this class of compounds.
Table 3: Intramolecular Cyclization and Rearrangement of Fluorinated Pyrazole Derivatives
| Starting Material/Intermediate | Reagents/Conditions | Reaction Type | Product | Reference |
| Azine intermediate from vinyl azide | Cs2CO3 | Defluorinative cyclization | 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | researchgate.net |
| N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | Intramolecular cyclization | 5-aryl-3-trifluoromethyl pyrazoles | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 5 Fluoro 1h Pyrazol 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular framework, electronic environment, and through-bond or through-space connectivities.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Assignments
A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides the fundamental data required for the initial structural assignment of fluorinated pyrazoles.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the N-hydroxy group. Spin-spin coupling between adjacent protons (J-coupling) and between protons and the fluorine atom (ⁿJHF) provides critical information about the substitution pattern.
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), resulting in a distinct doublet. Carbons two or three bonds away will show smaller ⁿJCF couplings, which are invaluable for confirming assignments. rsc.org
¹⁹F NMR: As ¹⁹F is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. ed.ac.uk The spectrum will show couplings to nearby protons (ⁿJFH), providing further evidence for the structural arrangement. In many fluorinated compounds, ¹⁹F NMR is used as a central point for structural analysis. nih.gov
Table 1: Representative NMR Data for a Fluorinated Pyrazole Derivative Data presented is illustrative, based on analysis of similar fluorinated heterocyclic compounds.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.5 - 8.5 | d | JHF ≈ 2-4 Hz | H adjacent to C-F |
| ¹H | 6.5 - 7.5 | d | JHH ≈ 2-3 Hz | Other ring H |
| ¹H | 9.0 - 11.0 | br s | - | N-OH |
| ¹³C | 140 - 160 | d | ¹JCF ≈ 240-260 Hz | C-F |
| ¹³C | 110 - 130 | s or d | ⁿJCF ≈ 5-20 Hz | Other ring C |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule, resolving ambiguities from 1D spectra. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum of a 5-Fluoro-1H-pyrazol-1-ol derivative would definitively link adjacent protons on the pyrazole ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides unambiguous one-bond ¹H-¹³C connections, for instance, linking a specific ring proton to its corresponding ring carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular skeleton. For example, correlations from the ring protons to the carbon bearing the fluorine atom would confirm its position. sdsu.edu Fluorine-detected versions of these experiments, such as ¹⁹F-¹³C HMBC, can also be employed to map long-range couplings from the fluorine atom. nih.gov
Variable Temperature NMR Studies for Dynamic Processes
Molecules are not static, and variable temperature (VT) NMR studies can provide insight into dynamic processes such as tautomerism or restricted rotation. researchgate.net For N-hydroxy pyrazoles, there is the potential for different tautomeric forms or rotamers. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, signal broadening, or the coalescence of separate signals into a single averaged signal. nih.gov These changes can be analyzed to determine the energy barriers and rates of interconversion between different conformations or tautomers, providing a deeper understanding of the molecule's behavior in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic fingerprint of a molecule by probing its vibrational modes. These two techniques are often complementary. spectroscopyonline.comsemanticscholar.org
FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds and is excellent for identifying key functional groups. In this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch (if any tautomeric form exists), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C ring stretching vibrations (in the 1400-1650 cm⁻¹ region), and a strong absorption band corresponding to the C-F bond stretch (typically in the 1000-1300 cm⁻¹ region). researchgate.net
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would provide complementary information, particularly on the skeletal vibrations of the pyrazole ring. The C=C and C=N symmetric stretching modes would be expected to give strong Raman signals. The combination of FT-IR and Raman provides a more complete vibrational analysis. spectroscopyonline.comirphouse.com
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200 - 3600 (broad) | FT-IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |
| C=N / C=C Ring Stretch | 1400 - 1650 | FT-IR, Raman |
| C-F Stretch | 1000 - 1300 | FT-IR (Strong) |
| Ring Bending/Deformation | 600 - 1000 | FT-IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.org For this compound, the electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular mass.
The fragmentation of the pyrazole ring is well-documented and often involves characteristic losses. openresearchlibrary.orgresearchgate.net Key fragmentation pathways for pyrazoles include:
Loss of HCN: A common fragmentation for pyrazole rings, leading to a fragment with a mass of [M-27]⁺.
Loss of N₂: Cleavage of the weak N-N bond can lead to the expulsion of a nitrogen molecule, resulting in an [M-28]⁺ fragment. rsc.org
Loss of substituents: The molecule can also fragment by losing its substituents, such as the hydroxyl group (•OH, loss of 17 amu) or the fluorine atom (•F, loss of 19 amu).
The relative abundance of these fragment ions helps in confirming the structure and substitution pattern of the pyrazole core.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com
While the specific crystal structure for this compound is not available in the cited literature, the analysis of its isomer, 4-fluoro-1H-pyrazole, offers significant insight. nih.gov The crystal structure of 4-fluoro-1H-pyrazole reveals that the molecules form one-dimensional chains through intermolecular N—H···N hydrogen bonds. nih.gov This type of hydrogen bonding is a common supramolecular motif for pyrazoles due to the presence of both hydrogen-bond donor (N-H) and acceptor (pyridine-like N) sites. nih.gov It is highly probable that this compound would also exhibit extensive hydrogen bonding in its crystal lattice, potentially involving both the pyrazole N-H (in its tautomeric form) or N-OH group and the nitrogen atoms of adjacent molecules. Such analysis provides crucial data on molecular packing and the forces governing the solid-state architecture. nih.govnih.gov
Table 3: Representative Crystallographic Data for a Fluoropyrazole Analogue (4-Fluoro-1H-pyrazole) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 10.3398 (4) |
| b (Å) | 11.2330 (5) |
| c (Å) | 3.7383 (2) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 434.11 (4) |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Determination of Molecular Conformation and Tautomeric State in the Solid State
The solid-state structure of 4-Fluoro-1H-pyrazole was determined by single-crystal X-ray diffraction at a low temperature of 150 K to prevent sublimation. nih.gov The analysis revealed that the asymmetric unit of the crystal contains two crystallographically unique, yet nearly identical, molecules of 4-Fluoro-1H-pyrazole. nih.govnsf.gov
The pyrazole rings of both independent molecules are essentially planar, with deviations from the C₃FN₂ mean-plane being less than 0.004 Å and 0.008 Å, respectively. nih.gov This planarity is characteristic of aromatic heterocyclic systems. The bond lengths within the pyrazole ring are consistent with those of the parent 1H-pyrazole and other 4-halo-substituted pyrazoles. nih.govnsf.gov Specifically, the C–N bond adjacent to the sp² nitrogen is shorter than the one adjacent to the NH group, while the C–C bond adjacent to the sp² nitrogen is longer than the one next to the NH group. nih.govnsf.gov
Due to the absence of the N-hydroxy group in the analyzed analogue, 4-Fluoro-1H-pyrazole, a discussion of the specific tautomeric states relevant to this compound (such as the N-oxide or hydroxypyrazole forms) cannot be provided from this crystal structure. The solid state of 4-Fluoro-1H-pyrazole exists in the expected NH-pyrazole form. nih.gov
Table 1: Selected Bond Lengths for the Two Independent Molecules of 4-Fluoro-1H-pyrazole at 150 K
| Bond | Molecule 1 Length (Å) | Molecule 2 Length (Å) |
| N1—N2 | 1.3484 (9) | 1.3513 (10) |
| N2—C3 | 1.3473 (10) | 1.3476 (10) |
| C3—C4 | 1.3391 (10) | 1.3375 (10) |
| C4—C5 | 1.3729 (11) | 1.3742 (10) |
| C5—N1 | 1.3922 (11) | 1.3924 (10) |
| C4—F1 | 1.3552 (9) | 1.3551 (9) |
Data sourced from Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E Crystallographic Communications, 79(5), 428-431. nih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, π–π Stacking)
The crystal packing of 4-Fluoro-1H-pyrazole is dominated by a network of intermolecular interactions, primarily strong hydrogen bonds and supplementary π–π stacking. nih.gov
Hydrogen Bonding: Unlike its chloro and bromo analogues which form trimeric hydrogen-bonded motifs, 4-Fluoro-1H-pyrazole forms infinite one-dimensional chains, or catemers, in the solid state. nih.goviucr.org In these chains, the N–H group of one pyrazole molecule acts as a hydrogen-bond donor to the sp² nitrogen atom of an adjacent molecule. nih.gov The two independent molecules in the asymmetric unit are linked to each other via this N—H⋯N hydrogen bond. nih.goviucr.org This head-to-tail arrangement results in a polymeric chain where adjacent pyrazole units are oriented at a dihedral angle of 59.74 (3)° to each other. nih.gov
Table 2: Hydrogen Bond Geometry in Crystalline 4-Fluoro-1H-pyrazole
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1A—H1A···N2B | 0.864 (12) | 2.016 (12) | 2.8790 (9) | 175.7 (11) |
| N1B—H1B···N2Aⁱ | 0.865 (12) | 2.015 (12) | 2.8790 (9) | 177.9 (11) |
Symmetry code: (i) x, y-1, z. D = donor atom; H = hydrogen; A = acceptor atom. Data sourced from Ahmed, B. M., et al. (2023). nih.gov
π–π Stacking and C—H⋯π Interactions: These hydrogen-bonded chains further interact with adjacent chains through π–π stacking and C—H⋯π interactions, creating a stable three-dimensional architecture. nih.govresearchgate.net The π–π stacking occurs between parallel pyrazole rings of neighboring chains. nih.gov The crystal structure also features C—H⋯π interactions, where the C-H bonds of pyrazole rings interact with the π-system of adjacent rings, contributing to a herringbone packing pattern. nih.govresearchgate.net
Table 3: π–π Stacking Parameters in Crystalline 4-Fluoro-1H-pyrazole
| Interaction Type | Parameter | Value |
| π–π Stacking | Distance between pyrazole mean-planes | 3.4911 (8) Å |
| Dihedral angle between pyrazole mean-planes | 0° | |
| Centroid–centroid distance | 3.7034 (6) Å | |
| C—H⋯π Interaction | Dihedral angle between pyrazole mean-planes | 59.74 (3)° |
| H⋯centroid distance | 2.8030 (3) Å / 2.9007 (4) Å |
Data sourced from Ahmed, B. M., et al. (2023). nih.gov
Computational Chemistry and Theoretical Studies on 5 Fluoro 1h Pyrazol 1 Ol
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. It is routinely used to predict a variety of molecular properties with high precision.
Geometry Optimization and Detailed Molecular Structure Elucidation
A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface.
For 5-Fluoro-1H-pyrazol-1-ol, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule. The resulting data would offer a definitive picture of its structure, for instance, the planarity of the pyrazole (B372694) ring and the orientation of the hydroxyl and fluorine substituents. This information is crucial for understanding its steric and electronic properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | N1-N2 | Data not available |
| N2-C3 | Data not available | |
| C3-C4 | Data not available | |
| C4-C5 | Data not available | |
| C5-N1 | Data not available | |
| C5-F | Data not available | |
| N1-O | Data not available | |
| O-H | Data not available | |
| Bond Angle | C5-N1-N2 | Data not available |
| N1-N2-C3 | Data not available | |
| N2-C3-C4 | Data not available |
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Band Gap
The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Prediction and Analysis of Vibrational Frequencies
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.) associated with that vibration. This allows for a detailed assignment of experimental spectral bands, confirming the presence of specific functional groups and providing a molecular fingerprint. For this compound, this would involve identifying the characteristic stretching frequencies for the O-H, C-F, C=N, and N-N bonds, among others.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Data Not Available)
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | Data not available | O-H stretch |
| ν(C-H) | Data not available | C-H stretch |
| ν(C=N) | Data not available | C=N stretch |
| ν(N-N) | Data not available | N-N stretch |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To investigate how a molecule interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent DFT (TD-DFT) is the method of choice. It allows for the calculation of electronic transition energies and oscillator strengths, which are essential for simulating a UV-Vis absorption spectrum.
Simulation of UV-Vis Absorption Spectra
By calculating the energies of various electronic transitions from the ground state to excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). This simulated spectrum is an invaluable tool for interpreting experimental UV-Vis data and understanding the electronic structure of the molecule. The calculations would reveal the nature of the electronic transitions, such as n → π* or π → π*, which involve the promotion of electrons between different molecular orbitals.
Table 4: Hypothetical Simulated UV-Vis Absorption Data for this compound (Data Not Available)
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | Data not available |
Investigation of Excited State Characteristics
Beyond predicting the absorption spectrum, TD-DFT provides insights into the properties of the molecule in its electronically excited states. This includes understanding how the electron density redistributes upon absorption of a photon. Analyzing the molecular orbitals involved in the electronic transitions can reveal charge-transfer characteristics, which are important for applications in materials science and photochemistry.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and interpret intra- and intermolecular interactions in terms of classical chemical bonding concepts like lone pairs and bonds. nih.govnih.gov It provides a quantitative measure of electron delocalization, charge transfer, and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.govuba.ar The strength of these interactions is evaluated by second-order perturbation theory, with the stabilization energy, E(2), indicating the magnitude of the interaction. nih.gov
For this compound, an NBO analysis would be crucial for understanding the influence of the electronegative fluorine atom and the N-hydroxyl group on the electronic structure of the pyrazole ring. Key interactions expected to be identified would include:
Hyperconjugation involving the Fluorine atom: The lone pairs of the fluorine atom (LP(F)) would likely interact with the antibonding π* orbitals of the C=C and C=N bonds within the pyrazole ring. This donation of electron density would influence the ring's aromaticity and the charge distribution.
Interactions involving the N-OH group: The lone pairs on the oxygen atom (LP(O)) would interact with the antibonding σ* orbitals of the adjacent N-N and N-C bonds. Furthermore, the analysis could quantify the strength of the N-O bond itself.
Ring-based interactions: Delocalization of π-electrons within the pyrazole ring, a hallmark of its aromatic character, would be quantified by strong interactions between the π(C=C) and π(C=N) bonding orbitals and their corresponding antibonding π* orbitals.
These interactions stabilize the molecule, and their relative energies reveal the dominant electronic effects. For instance, a strong E(2) value for an LP(F) -> π*(C=C) interaction would confirm the significant electron-donating effect of the fluorine atom through resonance, despite its inductive electron-withdrawing nature.
Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (F) | π* (C4=C5) | 5.2 | Lone Pair -> π* Hyperconjugation |
| LP (O) | σ* (N1-N2) | 4.8 | Lone Pair -> σ* Hyperconjugation |
| π (C3=N2) | π* (C4=C5) | 18.5 | π -> π* Conjugation |
| π (C4=C5) | π* (C3=N2) | 22.1 | π -> π* Conjugation |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.nettandfonline.com Regions with negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while regions with positive potential (colored blue) are prone to nucleophilic attack. nih.gov
In this compound, the MEP surface would be expected to show:
Negative Potential: The most intense negative potential would be localized around the oxygen atom of the hydroxyl group and the nitrogen atom at position 2 of the pyrazole ring, due to their high electronegativity and the presence of lone pairs. These sites represent the primary centers for interactions with electrophiles, such as protonation or coordination to metal ions. The fluorine atom would also exhibit a region of negative potential.
Positive Potential: A significant region of positive potential would be located around the hydrogen atom of the N-OH group, making it the most likely site for deprotonation and a primary donor in hydrogen bonding. The hydrogen atoms attached to the pyrazole ring would also exhibit moderately positive potential.
This analysis helps in understanding the molecule's non-covalent interaction preferences and predicting how it will orient itself when approaching other molecules.
Quantum-Chemical Modeling of Reaction Pathways and Energy Landscapes
Quantum-chemical modeling allows for the detailed investigation of chemical reaction mechanisms. eurasianjournals.com By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface (or reaction energy landscape) can be constructed. This landscape provides critical information about the feasibility of a reaction (thermodynamics) and its speed (kinetics).
For this compound, theoretical modeling could be applied to several potential reactions:
Electrophilic Aromatic Substitution: The model could predict the most likely site for substitution on the pyrazole ring (e.g., at the C3 or C4 position) by an electrophile. This would involve locating the transition state for the attack at each position and comparing their activation energies. The lower activation energy pathway would be the preferred one.
Deprotonation: The energy landscape for the removal of the hydroxyl proton by a base could be modeled to calculate the molecule's acidity (pKa).
Tautomerization: As discussed in the next section, quantum-chemical modeling is essential for mapping the energy barriers between different tautomeric forms.
These calculations provide insights that are crucial for designing synthetic routes and understanding the compound's stability and reactivity under various conditions. nih.gov
Theoretical Studies on Tautomeric Stability and Energetics
Tautomerism is a common phenomenon in heterocyclic compounds like pyrazoles. researchgate.net this compound can theoretically exist in several tautomeric forms. Besides the N-hydroxy form, other potential isomers include the corresponding pyrazolinone structures. Computational studies are essential for determining the relative stabilities of these tautomers.
Theoretical calculations, typically using Density Functional Theory (DFT), would involve optimizing the geometry of each possible tautomer and calculating its electronic energy. nih.gov The inclusion of solvent effects, often through a polarizable continuum model (PCM), is critical, as the relative stability of tautomers can be highly dependent on the solvent environment. nih.gov The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable and therefore the most abundant form at equilibrium. Studies on substituted pyrazoles have shown that electron-donating groups can favor one tautomeric form over another. nih.gov The fluorine and hydroxyl groups in this compound would play a key role in determining the energetic balance between possible isomers.
Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| This compound | 0.00 (Reference) | 0.00 (Reference) |
| 5-Fluoro-1,2-dihydro-3H-pyrazol-3-one | +7.8 | +4.5 |
| 3-Fluoro-1,5-dihydro-4H-pyrazol-4-one | +12.3 | +8.9 |
Hyperpolarizability Calculations for Nonlinear Optical Properties
Molecules with large dipole moments and significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties. researchgate.net These materials are of interest for applications in optoelectronics and photonics. physchemres.org The first hyperpolarizability (β) is a key tensor quantity used to describe the second-order NLO response of a molecule. dtic.mil
Computational chemistry provides a powerful tool for predicting the NLO properties of new molecules. unamur.be Using methods like DFT, the components of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can be calculated. physchemres.org For this compound, the presence of the electron-donating -OH group and the electron-withdrawing -F group, attached to a π-conjugated pyrazole ring, suggests that it could possess NLO properties. Calculations would quantify the magnitude of the first hyperpolarizability. The results are often compared to those of a standard NLO material like urea (B33335) to gauge their potential. researchgate.net A large calculated β value would indicate that the compound is a promising candidate for NLO applications. researchgate.net
Hypothetical NLO Properties of this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.45 D |
| Mean Polarizability (<α>) | 75.3 a.u. |
| First Hyperpolarizability (β_tot) | 1.8 x 10⁻³⁰ esu |
Applications of 5 Fluoro 1h Pyrazol 1 Ol in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
5-Fluoro-1H-pyrazol-1-ol serves as a highly versatile synthetic intermediate due to the combined functionalities of its pyrazole (B372694) ring, fluorine substituent, and N-hydroxyl group. Fluorinated pyrazoles are recognized as crucial building blocks in medicinal chemistry, agrochemistry, and materials science. researchgate.netnih.govnih.gov The incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govolemiss.edu This makes fluorinated scaffolds, such as that provided by this compound, highly sought after in the development of new pharmaceuticals and crop protection chemicals. google.comnih.gov
The N-hydroxyl group adds another layer of synthetic utility. It can act as a directing group, a protecting group, or be transformed into other functionalities, enabling a wide range of chemical modifications. For instance, N-hydroxypyrazole derivatives have been synthesized and utilized as precursors for more complex molecules. nih.gov The presence of both the fluorine atom and the N-hydroxyl group on the pyrazole core creates a powerful synthon for constructing molecules with tailored properties.
Scaffold for the Construction of Diverse Heterocyclic Systems
The stable, aromatic pyrazole ring of this compound provides a robust scaffold for the synthesis of more elaborate heterocyclic systems. Its inherent functionalities can be leveraged to build fused-ring systems or to link with other heterocyclic units, creating hybrid molecules with novel properties.
Pyrazolo[1,5-a]pyrimidines are a significant class of fused N-heterocycles known for their diverse biological activities and applications in materials science. nih.govrsc.org The most prevalent synthetic route to this scaffold involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or an enaminone. researchgate.netacs.orgnih.gov
While not a direct reactant, this compound is a valuable precursor for the necessary 3-aminopyrazole intermediate. A plausible synthetic sequence would involve the transformation of the N-hydroxyl group and subsequent introduction of an amino group at the 3-position of the 5-fluoropyrazole core. This fluorinated aminopyrazole can then undergo cyclization to yield a pyrazolo[1,5-a]pyrimidine (B1248293) with a fluorine atom at a key position, which is known to influence the final properties of the molecule. researchgate.net
Table 1: Representative Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis from Aminopyrazoles
| Aminopyrazole Reactant | 1,3-Bielectrophile | Catalyst/Solvent | Product Type | Reference |
| Substituted 5-aminopyrazoles | 1,3-Diketones or keto esters | H₂SO₄ / Acetic Acid | Dihydropyrazolo[1,5-a]pyrimidines | nih.gov |
| 3-Aminopyrazoles | Saturated Ketones | Cu(II) catalyst | Substituted pyrazolo[1,5-a]pyrimidines | acs.org |
| 3-Aminopyrazoles | Aldehydes and sulfoxonium ylides | Rh(III) catalyst / Microwave | Diverse pyrazolo[1,5-a]pyrimidines | nih.gov |
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool in drug discovery and materials design. mdpi.commdpi.com The pyrazole scaffold is a common component in such hybrids due to its favorable chemical and biological properties. nih.goveurekaselect.com
Development of Functional Fluorophores and Advanced Optical Materials
Derivatives of the pyrazolo[1,5-a]pyrimidine system, which can be synthesized using precursors derived from this compound, have gained significant attention as a class of high-performance fluorophores. nih.govnih.gov These compounds are noted for their tunable photophysical properties, high quantum yields, and excellent photostability. rsc.orgresearchgate.net
The optical characteristics of these fluorophores, such as their absorption and emission wavelengths, are highly dependent on the substituents attached to the fused ring system. rsc.org The introduction of a fluorine atom, facilitated by using a precursor like this compound, can significantly alter the electronic structure of the resulting pyrazolo[1,5-a]pyrimidine. This allows for fine-tuning of its fluorescent properties. Research has shown that the placement of electron-donating or electron-withdrawing groups can systematically shift the emission spectra, making these compounds suitable for a range of applications, from biological imaging to organic light-emitting devices (OLEDs). rsc.orgresearchgate.net
Table 2: Photophysical Properties of Representative Pyrazolo[1,5-a]pyrimidine (PP) Fluorophores
| Compound | Substituent at Position 7 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| PP Derivative 1 | Phenyl | 358 | 425 | 0.63 | researchgate.net |
| PP Derivative 2 | 4-Methoxyphenyl | 370 | 433 | 0.97 | researchgate.net |
| PP Derivative 3 | 4-Pyridyl | 363 | 450 | 0.18 | researchgate.net |
| PP Derivative 4 | 2,4-Dichlorophenyl | 358 | 425 | 0.44 | researchgate.net |
Ligands in Coordination Chemistry for Material Science Applications
Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of binding to a wide variety of metal ions to form stable complexes with diverse structures and applications. chemrxiv.orgacs.orgresearchgate.netnih.gov The two adjacent nitrogen atoms in the pyrazole ring can act as effective coordination sites. This compound offers multiple potential binding modes: coordination can occur through the pyridinic nitrogen of the pyrazole ring, and the N-hydroxyl group could also participate in binding, either directly or after deprotonation to form an anionic ligand.
The introduction of fluorine atoms onto a pyrazole ligand is a known strategy for modulating the properties of the resulting metal complex. chemrxiv.org The high electronegativity of fluorine influences the Lewis basicity of the coordinating nitrogen atoms, which in turn affects the stability, redox potential, and reactivity of the coordination compound. nih.gov For example, using less basic pyrazolylmethyl ligands in iron complexes has been shown to dramatically increase their oxidative reactivity. nih.gov Therefore, this compound is a promising ligand for creating novel metal complexes with tailored electronic properties for applications in catalysis, magnetism, and functional materials. bohrium.com
Supramolecular Assembly and Designed Material Architectures
Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions such as hydrogen bonding and π–π stacking. The molecular structure of this compound is particularly well-suited for directing self-assembly processes.
The N-hydroxyl group is a potent hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. This functionality is analogous to that seen in other heterocyclic systems that form stable, hydrogen-bonded dimeric structures in the solid state. nih.gov Similarly, pyrazole rings containing an N-H group are known to form predictable supramolecular motifs, including chains and cyclic assemblies, through N-H···N hydrogen bonds. nih.govmdpi.com The N-OH group in this compound would be expected to drive the formation of similarly robust and directional assemblies.
Furthermore, pyrazole-containing monomers have been used to guide the formation of anisotropic microgels through a combination of π–π stacking and polymerization, demonstrating their utility in creating designed material architectures. researchgate.net The fluorine atom can also participate in weaker, yet structurally significant, non-covalent interactions, such as C-H···F hydrogen bonds, further influencing the crystal packing and the final architecture of the supramolecular assembly.
Q & A
Q. Key Variables :
- Reaction Time : Prolonged acid exposure (>2 hours) may degrade sensitive intermediates.
- Temperature : Room temperature minimizes side reactions compared to heated conditions.
- Solvent Choice : Methanol recrystallization improves purity but may reduce yield due to solubility limitations.
Q. Table 1. Synthesis Optimization for Fluorinated Pyrazoles
| Parameter | Optimal Condition | Yield Range | Source |
|---|---|---|---|
| Acid Catalyst | H₂SO₄ (conc.) | 60-75% | |
| Purification Method | Silica gel/CHCl₃ | 85-90% purity | |
| Fluorination Agent | Selectfluor® or F₂ gas | Varies |
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify proton environments (e.g., OH at δ 10-12 ppm) and fluorine coupling patterns (¹⁹F NMR for F-C bonding) .
- HSQC/HMBC : Resolve ambiguity in substituent positions (e.g., differentiating C-3 vs. C-5 fluorination) .
X-Ray Crystallography : Definitive structural confirmation, especially for regiochemistry (e.g., bond angles and torsional strain in the pyrazole ring) .
Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z for C₃H₃FN₂O: 98.04 g/mol) and isotopic patterns .
Q. Critical Considerations :
- Purity Assessment : Combine HPLC (≥95% purity threshold) with melting point analysis to detect impurities .
- Spectral Contradictions : Cross-validate ¹⁹F NMR with X-ray data to resolve discrepancies in fluorine positioning .
How can researchers address regioselectivity issues during the fluorination of pyrazole derivatives?
Methodological Answer:
Regioselective fluorination at the 5-position requires:
Directing Groups : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at adjacent positions to stabilize transition states .
Catalytic Systems : Use transition metals (e.g., Pd/Cu) to mediate C-F bond formation under mild conditions .
Computational Modeling : DFT calculations predict favorable fluorination sites by analyzing charge distribution and frontier orbitals .
Q. Case Study :
- In 5-(Trifluoromethyl)-1-(3,4-difluorophenyl)pyrazolones, fluorination at C-5 was achieved via electrophilic substitution, with 85% regioselectivity using F₂ gas .
What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding reactivity?
Methodological Answer:
Parameter Adjustments : Refine computational models (e.g., solvation effects, basis sets) to match experimental conditions .
Experimental Validation : Perform kinetic studies (e.g., Arrhenius plots) to compare predicted vs. observed reaction rates.
Stereoelectronic Analysis : Use X-ray crystallography to validate bond lengths/angles, identifying steric clashes overlooked in simulations .
Q. Example :
- A study on fluorinated pyrimidines revealed that DFT underestimated steric hindrance; experimental X-ray data corrected the predicted reactivity profile .
How should contradictory data in biological activity studies of fluorinated pyrazoles be critically analyzed?
Methodological Answer:
Assay Standardization : Ensure consistent cell lines, concentrations, and controls across studies.
Structural Confirmation : Verify compound identity via NMR and X-ray to rule out isomer contamination .
Meta-Analysis : Pool data from multiple sources (e.g., IC₅₀ values) and apply statistical models (e.g., ANOVA) to identify outliers .
Q. Table 2. Comparative Bioactivity Data for Fluorinated Pyrazoles
| Compound | Target Activity (IC₅₀) | Assay Type | Source |
|---|---|---|---|
| This compound | 12.3 µM (Kinase X) | Enzymatic | |
| Analog (5-Trifluoromethyl) | 8.7 µM (Kinase X) | Cell-Based |
Note : Discrepancies may arise from assay sensitivity (enzymatic vs. cell-based) or impurity levels .
What are the optimal purification techniques for this compound to achieve high purity for pharmacological assays?
Methodological Answer:
Chromatography :
- Flash Column : Use silica gel with CHCl₃/MeOH (95:5) for baseline separation of polar byproducts .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) achieve >99% purity for in vitro testing .
Recrystallization : Methanol/water (7:3) minimizes co-crystallization of impurities .
Critical Tip : Monitor purity via TLC (Rf = 0.3 in CHCl₃) before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
